(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Chiral purity analysis Enantiomeric excess determination Peptide building block quality control

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly designated Fmoc-(1R,2R)-ACHC-OH or Fmoc-trans-ACHC, is a protected cyclic β-amino acid featuring a rigid cyclohexane backbone with defined (1R,2R) absolute stereochemistry. This compound serves as a key building block for introducing conformational constraint and predictable secondary structure into synthetic peptides and foldamers.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
CAS No. 389057-34-5
Cat. No. B1299631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
CAS389057-34-5
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1
InChIKeyNZMNDTGOODAUNI-UYAOXDASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-Fmoc-2-aminocyclohexanecarboxylic acid CAS 389057-34-5: A Conformationally Constrained Chiral Building Block for Peptide Foldamer Synthesis


(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly designated Fmoc-(1R,2R)-ACHC-OH or Fmoc-trans-ACHC, is a protected cyclic β-amino acid featuring a rigid cyclohexane backbone with defined (1R,2R) absolute stereochemistry. This compound serves as a key building block for introducing conformational constraint and predictable secondary structure into synthetic peptides and foldamers. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group renders it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The (1R,2R) configuration specifically directs right-handed 14-helical folding in β-peptide oligomers, a property that is configuration-dependent and cannot be replicated by the (1S,2S) enantiomer or cis diastereomers [1][2].

Why Generic Substitution Fails for (1R,2R)-Fmoc-2-aminocyclohexanecarboxylic acid: Stereochemistry- and Conformation-Driven Procurement Risks


The (1R,2R) stereochemical configuration of this compound is not a passive descriptor but a functional determinant of downstream molecular architecture. The (1S,2S) enantiomer induces opposite helical handedness, as demonstrated by mirror-image CD signatures and reversed enantioselectivity in asymmetric catalysis [1][2]. The cis diastereomer (1R,2S)-Fmoc-ACHC yields extended rather than folded conformations in peptide oligomers, fundamentally altering molecular shape [3]. Even among trans-ACHC derivatives, the Fmoc protecting group confers specific SPPS compatibility and orthogonal deprotection characteristics that the Boc-protected analog cannot match in standard Fmoc-based synthesis workflows [4]. Generic substitution with racemic trans-ACHC or incorrect stereoisomers introduces uncontrolled conformational heterogeneity, compromising reproducibility in foldamer assembly, biological activity, and chiral catalysis applications.

Quantitative Differentiation Evidence: (1R,2R)-Fmoc-2-aminocyclohexanecarboxylic acid vs. Closest Analogs


Enantiomeric Identity Verification: Specific Optical Rotation Discriminates (1R,2R) from (1S,2S)-Fmoc-ACHC

The (1R,2R) enantiomer of Fmoc-2-aminocyclohexanecarboxylic acid displays a specific optical rotation [α]D²⁰ = −34 ± 2° (c = 1 in acetone), while the (1S,2S) enantiomer (CAS 312965-07-4) displays [α]D²⁰ = +47.5 ± 2° (c = 1 in DMF) . Although measured in different solvents, the opposite sign of rotation provides unambiguous enantiomeric discrimination. This parameter serves as a routine identity and enantiopurity check prior to peptide synthesis.

Chiral purity analysis Enantiomeric excess determination Peptide building block quality control

Configuration-Dependent Cyclization: (1R,2R) Diastereomer Predominates Over (1S,2S) in Solid-Phase Tandem Cyclization with L-Serine

When a racemic mixture of Fmoc-trans-2-aminocyclohexanecarboxylic acid was subjected to a tandem [6+8+5] fused ring cyclization on solid phase using L-Ser as a chiral auxiliary, the (1R,2R)-configured substrate predominantly yielded the cyclic diastereomer, while the (1S,2S)-configured substrate predominantly formed a distinct tricyclic diastereomer [1]. The cyclization outcome was controlled solely by substrate configuration, independent of resin type, spacer, or N-substituent.

Solid-phase organic synthesis Chiral macrocycle construction Conformational constraint-assisted cyclization

Conformational Folding Divergence: trans-ACHC Forms 14-Helix While cis-ACHC Yields Extended Conformations in Peptide Oligomers

Peptide oligomers built from (1R,2R)-trans-ACHC (the deprotected form of the target compound) adopt well-defined 14-helical secondary structures in both organic and aqueous solution, as confirmed by characteristic CD signatures (minimum at ~214 nm, maximum at ~195 nm) and inter-residue NOEs [1][2]. In contrast, oligomers containing the cis diastereomer (1R,2S)-cis-ACHC adopt extended rather than folded conformations, as demonstrated by 2D NMR and X-ray crystallography [3]. This conformational divergence is absolute: trans-ACHC is a helix-promoting residue, while cis-ACHC is not.

β-Peptide foldamer design 14-Helical secondary structure Conformational constraint engineering

14-Helix Backbone Stability Comparison: ACHC-Containing β-Peptides Outperform Salt-Bridge and Lactam-Bridge Strategies in Water

A systematic comparison of three 14-helix stabilization strategies in β-peptide heptamers revealed that β-peptides featuring trans-2-aminocyclohexanecarboxylic acid (ACHC) residues display the highest 14-helical backbone stability in water, with negligible sensitivity to pH or ionic strength changes [1]. In contrast, salt-bridge-stabilized sequences showed no significant helicity in water, and lactam-bridge-stabilized sequences showed lower backbone stability with marked sensitivity to pH and ionic strength [1].

β-Peptide foldamer stability Aqueous folding design Helical scaffold engineering

Asymmetric Catalysis Performance: (1R,2R)-ACHC-Containing Oligomers Achieve 96–98% ee in Enone Epoxidation

Solid-phase-bound peptide oligomers incorporating (1R,2R)-2-aminocyclohexanecarboxylic acid residues, combined with (S)-β³-Leu, catalyze the Juliá–Colonna epoxidation of chalcone with 96–98% enantiomeric excess (ee) [1]. The helicity of the peptide, which is configuration-dependent and directly determined by the (1R,2R) stereochemistry, controls epoxide configuration through face-selective delivery of the hydroperoxide anion. The (1S,2S) enantiomer would produce the opposite product enantiomer.

Asymmetric organocatalysis Chiral peptide catalyst Enantioselective epoxidation

SPPS Coupling Efficiency: trans-ACHC-Containing β-Peptides Require Microwave-Assisted Double Couplings Due to Inherent Steric Hindrance

β-Peptide sequences containing trans-2-aminocyclohexanecarboxylic acid (ACHC) residues suffer from significantly reduced coupling efficiency under standard room-temperature SPPS conditions compared to unconstrained β³-amino acids, due to the steric hindrance and conformational preorganization of the cyclohexane ring [1]. Microwave irradiation at 60–70 °C with double couplings was necessary to achieve acceptable yields; a hexa-β-peptide library was synthesized with an average initial crude purity of 61% (50% isolated yield) using microwave-assisted parallel synthesis [1][2]. In contrast, conventional heating without microwave assistance resulted in substantially lower purity for longer ACHC-containing sequences.

Solid-phase peptide synthesis optimization Difficult coupling sequences Microwave-assisted SPPS

Procurement-Driven Application Scenarios for (1R,2R)-Fmoc-2-aminocyclohexanecarboxylic acid (CAS 389057-34-5)


Right-Handed 14-Helical β-Peptide Foldamer Construction for Protein-Protein Interaction Inhibition

Researchers building β-peptide foldamers to inhibit protein-protein interactions requiring right-handed 14-helical topology must source the (1R,2R) enantiomer specifically. The (1S,2S) enantiomer produces left-handed helices that present side-chain pharmacophores in an incompatible spatial arrangement [1]. The high aqueous 14-helix stability of ACHC-containing sequences, with minimal sensitivity to pH or ionic strength, makes this building block superior to salt-bridge or lactam-bridge alternatives for physiological applications [2]. Procurement recommendation: Verify optical rotation ([α]D²⁰ = −34 ± 2° in acetone) upon receipt to confirm enantiomeric identity .

Chiral Macrocycle Synthesis via Configuration-Dependent Solid-Phase Cyclization

For laboratories synthesizing chiral fused macrocycles via solid-phase tandem N-acyliminium cyclization using L-amino acid auxiliaries, the (1R,2R)-Fmoc-ACHC building block is required to direct formation toward the desired cyclic diastereomer. The (1S,2S) enantiomer yields an alternative tricyclic product [1]. This configuration-dependent divergence demands procurement of the single defined enantiomer with ≥99% HPLC purity to ensure reproducible macrocycle construction [2].

Enantioselective Organocatalyst Development Using (1R,2R)-ACHC-Containing Peptide Catalysts

Peptide catalyst development programs targeting high enantioselectivity in epoxidation reactions (e.g., Juliá–Colonna chalcone epoxidation) require the (1R,2R)-ACHC residue to establish the correct helical chirality for face-selective hydroperoxide delivery [1]. The reported 96–98% ee is achievable only with the (1R,2R)/(S)-β³-Leu combination; the opposite enantiomer or cis diastereomer cannot deliver this performance [1]. Procurement should include batch-specific optical rotation certification.

Difficult β-Peptide SPPS Requiring Microwave-Assisted Double-Coupling Protocols

Synthetic laboratories undertaking solid-phase assembly of ACHC-rich β-peptides must anticipate the inherently poor coupling efficiency of this sterically hindered building block under standard conditions [1]. Procurement planning should account for: (a) higher stoichiometric excess (3–5 equivalents) relative to standard amino acids, (b) mandatory implementation of microwave-assisted double-coupling at 60–70 °C, and (c) expected crude purity of approximately 60% for hexameric sequences [1][2]. These operational requirements differentiate Fmoc-(1R,2R)-ACHC procurement from simpler amino acid building blocks.

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